molecular formula C19H32N4O4S B6009984 1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one

1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one

Cat. No.: B6009984
M. Wt: 412.5 g/mol
InChI Key: APIBRWKJXPUTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

The synthesis of 1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one involves several steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Attachment of the methoxypropyl group: This step typically involves nucleophilic substitution reactions.

    Introduction of the methylsulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.

    Formation of the piperidine ring: This is usually achieved through cyclization reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors, potentially reducing the imidazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the piperidine ring, using reagents like alkyl halides or amines.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: It can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets could include proteins with active sites that interact with the imidazole or sulfonyl groups, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar compounds include:

    1-[[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine: This compound shares the methoxypropyl and pyrrolidine groups but lacks the imidazole and sulfonyl groups.

    1-(1,3-Dimethylpyrrolidin-3-yl)methanamine: This compound has a similar pyrrolidine structure but different substituents.

    1-(1-Isobutylpyrrolidin-3-yl)methanamine: Another similar compound with variations in the alkyl groups attached to the pyrrolidine ring.

Properties

IUPAC Name

1-[[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O4S/c1-27-11-5-10-23-17(12-20-19(23)28(2,25)26)15-21-8-3-6-16(13-21)14-22-9-4-7-18(22)24/h12,16H,3-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBRWKJXPUTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCCC(C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.